molecular formula C15H18N2 B13427102 1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B13427102
M. Wt: 226.32 g/mol
InChI Key: KRSGXDYIIBQOIP-UHFFFAOYSA-N
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Description

1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a cyclopenta[c]pyrazole core with isopropyl and phenyl substituents, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a substituted hydrazine with a cyclopentanone derivative can lead to the formation of the desired pyrazole ring . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups under specific conditions.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting structural and functional properties, making it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

3-phenyl-1-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C15H18N2/c1-11(2)17-14-10-6-9-13(14)15(16-17)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3

InChI Key

KRSGXDYIIBQOIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CCC2)C(=N1)C3=CC=CC=C3

Origin of Product

United States

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